![molecular formula C23H23N5O2 B2877845 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 900009-17-8](/img/structure/B2877845.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide
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Overview
Description
The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide” is a complex organic molecule. It is related to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions. For instance, a three-component microwave-assisted synthesis method has been developed for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones . This method uses easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar and non-polar parts of the molecule. Its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthesis of New Derivatives
This compound is used in the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. These derivatives are synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines, which include this compound, are well-known for their anticancer activity. They exert this activity by inhibiting eukaryotic protein kinases .
Antimicrobial Properties
Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties. They have been found to be effective against Staphylococcus aureus and Escherichia coli .
Kinase Inhibitors
This compound is also used in the synthesis of kinase inhibitors. These inhibitors are used in the treatment of various diseases, including cancer .
Dual Active Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
The compound has potential application in the prevention and treatment of bacterial infections in cancer patients. This is due to its dual activity as a kinase inhibitor and an antimicrobial agent .
Combination Therapy
The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-19(17-8-6-5-7-9-17)22(29)26-27-14-24-21-20(23(27)30)13-25-28(21)18-11-10-15(2)16(3)12-18/h5-14,19H,4H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMFGBUHIQPWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide |
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